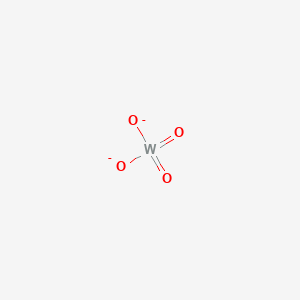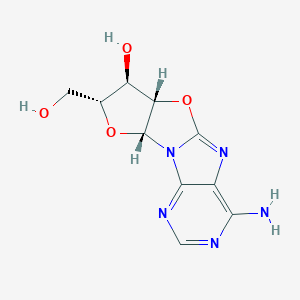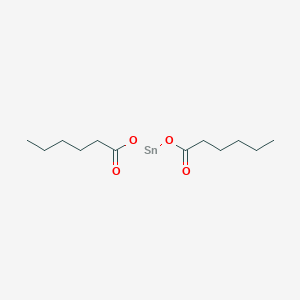
STANNOUS CAPROATE PRACTICAL GRADE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
STANNOUS CAPROATE PRACTICAL GRADE is an organotin compound characterized by the presence of two hexanoyloxy groups attached to a tin atom Organotin compounds are known for their diverse applications in various fields, including catalysis, materials science, and medicine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of di(hexanoyloxy)tin typically involves the reaction of tin(IV) chloride with hexanoic acid in the presence of a suitable base. The reaction proceeds as follows:
SnCl4+2C6H11COOH→Sn(OCOC5H11)2+2HCl
The reaction is usually carried out in an inert atmosphere to prevent the oxidation of tin and is followed by purification steps such as recrystallization to obtain the pure compound.
Industrial Production Methods: Industrial production of di(hexanoyloxy)tin involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: STANNOUS CAPROATE PRACTICAL GRADE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert di(hexanoyloxy)tin to lower oxidation states of tin.
Substitution: The hexanoyloxy groups can be substituted with other ligands, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or alkoxides like sodium methoxide are employed.
Major Products:
Oxidation: Tin oxides (e.g., SnO2).
Reduction: Lower oxidation state tin compounds (e.g., Sn(II) derivatives).
Substitution: Various organotin derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
STANNOUS CAPROATE PRACTICAL GRADE has found applications in several scientific research areas:
Mécanisme D'action
The mechanism by which di(hexanoyloxy)tin exerts its effects varies depending on the application:
Comparaison Avec Des Composés Similaires
STANNOUS CAPROATE PRACTICAL GRADE can be compared with other organotin compounds such as:
Di-n-butyltin oxide (DBTO): Used as a catalyst in esterification reactions and as a stabilizer for PVC.
Di-n-octyltin oxide (DOTO): Similar applications as DBTO but with different solubility and reactivity profiles.
Dimethyltin dichloride (DMTC): Used in the production of polyurethane catalysts and as a coating material for glass.
Uniqueness: this compound is unique due to its specific hexanoyloxy ligands, which impart distinct solubility and reactivity characteristics compared to other organotin compounds. This makes it particularly suitable for applications requiring specific solubility and reactivity profiles.
Propriétés
Numéro CAS |
13170-69-9 |
|---|---|
Formule moléculaire |
C12H22O4Sn |
Poids moléculaire |
349 g/mol |
Nom IUPAC |
di(hexanoyloxy)tin |
InChI |
InChI=1S/2C6H12O2.Sn/c2*1-2-3-4-5-6(7)8;/h2*2-5H2,1H3,(H,7,8);/q;;+2/p-2 |
Clé InChI |
RRBRFYNWESTLOL-UHFFFAOYSA-L |
SMILES |
CCCCCC(=O)O[Sn]OC(=O)CCCCC |
SMILES canonique |
CCCCCC(=O)O[Sn]OC(=O)CCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine](/img/structure/B82664.png)
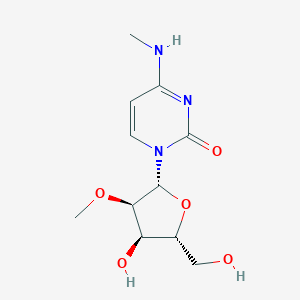
![5-Methylbenzo[b]thiophene](/img/structure/B82666.png)
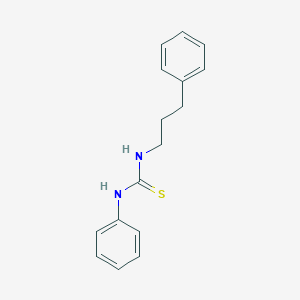
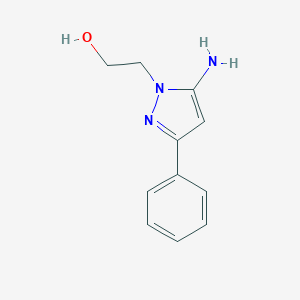
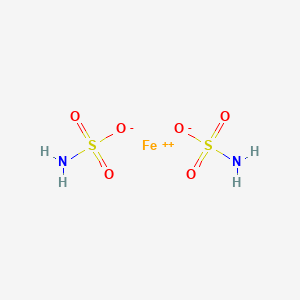
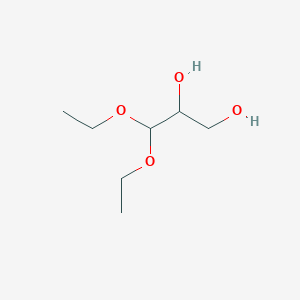
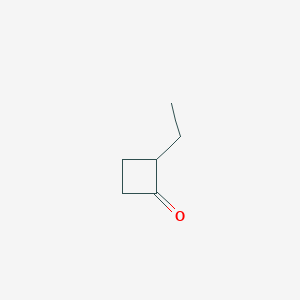
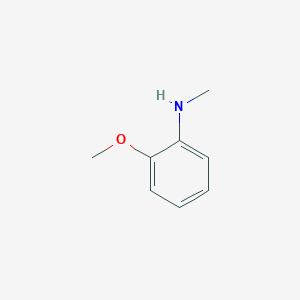
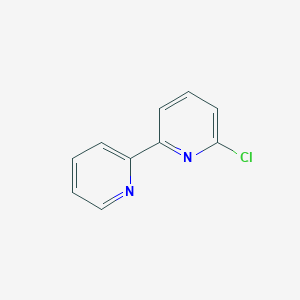

![(1S,2S,4R)-2,3,3-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B82684.png)
